(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine
Description
“(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine” is a secondary amine featuring a piperidine core substituted with a benzyl group at the 1-position and a cyclopropyl-amine moiety at the 3-ylmethyl position. This compound belongs to a class of nitrogen-containing heterocycles widely used in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18-10-4-7-15(13-18)11-17-16-8-9-16/h1-3,5-6,15-17H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHGXTVFVGLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation and Benzylation
The piperidine backbone is typically synthesized via cyclization of δ-amino ketones or reduction of pyridine derivatives. A high-yield approach involves catalytic hydrogenation of pyridine-3-carboxaldehyde using Raney nickel under 50–100 bar H₂ at 80–120°C. Subsequent N-benzylation employs benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C), achieving >90% yield.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine formation | H₂ (50 bar), Raney Ni, EtOH, 100°C | 85 |
| N-Benzylation | BnBr, K₂CO₃, CH₃CN, reflux | 92 |
Simmons-Smith Reaction
Treatment of 1-benzylpiperidin-3-ylmethanol with diiodomethane (CH₂I₂) and a zinc-copper couple in diethyl ether generates the cyclopropylmethyl derivative. This method requires strict anhydrous conditions and yields 65–70%.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 1-benzylpiperidin-3-ylmethyl chloride and cyclopropylamine using Pd(OAc)₂/Xantphos in toluene at 110°C achieves 78% yield with minimal byproducts.
Comparative Analysis
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Simmons-Smith | Zn-Cu, CH₂I₂ | 25 | 68 | 95 |
| Pd-Catalyzed Coupling | Pd(OAc)₂/Xantphos | 110 | 78 | 98 |
Stereochemical Control
Chiral Resolution
The 3-position of piperidine introduces a stereocenter. Enantioselective synthesis employs (S)-BINOL-derived phosphoric acids as chiral catalysts during the cyclopropanation step, achieving 92% enantiomeric excess (ee).
Dynamic Kinetic Resolution
Using Ru-based Shvo catalysts, racemic mixtures undergo asymmetric hydrogenation at 80°C under 30 bar H₂, converting both enantiomers to the (R)-configuration with 85% ee.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 56 | 18 |
| E-factor | 32 | 9 |
Analytical Characterization
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) shows ≥99% purity at 254 nm.
Challenges and Mitigation
Cyclopropane Ring Stability
The strained cyclopropane moiety is prone to ring-opening under acidic conditions. Mitigation strategies include:
Byproduct Formation
Major byproducts (e.g., over-benzylated piperidine) are minimized by:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted piperidine derivatives .
Scientific Research Applications
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in modulating neurotransmitter systems.
- Benzyl Group : Enhances solubility and biological activity.
- Cyclopropyl-Amino Moiety : Contributes to the compound's unique binding interactions with biological targets.
Chemistry
-
Building Block for Synthesis :
- Utilized in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
-
Synthetic Routes :
- Multiple synthetic pathways are available, including cyclization and nucleophilic substitution reactions for introducing functional groups.
Biology
-
Antimicrobial Properties :
- Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) have been reported as low as 125 µg/mL against E. coli and Pseudomonas aeruginosa.
-
Anticancer Potential :
- In vitro studies indicate the compound can inhibit cell growth in several cancer cell lines, suggesting its potential as an anticancer agent.
-
Neuroactive Effects :
- Modulates neurotransmitter release, indicating potential applications in treating neurological disorders.
Medicine
-
Therapeutic Investigations :
- Under study for its potential effects in treating various diseases, including cancer and infections.
- Research into its neuroprotective properties suggests it may offer benefits in neurodegenerative conditions.
-
Mechanism of Action :
- The compound interacts with specific molecular targets, influencing biochemical pathways related to neurotransmitter systems and cellular proliferation.
Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, revealing MIC values that indicate significant antibacterial properties. For example, it showed MIC values lower than 125 µg/mL against E. coli and Pseudomonas aeruginosa.
Anticancer Research
In vitro studies demonstrated that this compound could inhibit cell growth in certain cancer lines, suggesting a potential role as an anticancer agent.
Neuropharmacological Studies
Research into its effects on neurotransmitter systems indicates potential applications in treating neurological disorders, highlighting its neuroactive properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves key amino acid residues such as tryptophan and phenylalanine in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally analogous to other secondary amines, such as:
(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine (CAS: 186203-34-9)
Benzyl-cyclopropyl-piperidin-3-yl-amine (Ref: 10-F088099)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (Patent: PCT/US12/061508)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
*Calculated based on formula C₁₆H₂₂N₂.
Key Observations :
- Substituent Impact : The benzyl group enhances aromatic interactions, while the cyclopropyl group restricts rotational freedom, a feature shared with the pyrazole derivative .
Key Observations :
- Synthetic Complexity : The target compound likely requires precise control over regioselectivity during benzylation and cyclopropane introduction, contrasting with the pyrazole derivative’s reliance on transition-metal catalysis .
- Biological Targeting: While the pyrazole analogue demonstrates explicit kinase inhibition , the piperidine/cyclopropyl-amine scaffold is hypothesized to interact with serotonin or dopamine receptors due to structural resemblance to known neuromodulators .
Biological Activity
(1-Benzyl-piperidin-3-ylmethyl)-cyclopropyl-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a piperidine ring and a cyclopropyl group, exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The unique structural features of this compound contribute to its biological activity. The piperidine ring is known for its ability to interact with neurotransmitter receptors, while the benzyl and cyclopropyl groups enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to observed biological effects such as analgesia, anti-inflammatory properties, and potential antiviral activity .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity through several mechanisms:
- Neurological Effects : The compound has shown promise in managing neuropathic pain by antagonizing sigma-1 receptors, which are implicated in pain modulation.
- Antiviral Activity : Research indicates that piperidine derivatives can inhibit influenza virus strains through unique mechanisms involving hemagglutinin fusion peptide interactions .
- Antimicrobial Properties : Some studies have reported antibacterial activity against various Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives highlight the importance of specific substituents on the piperidine ring. The presence of a benzyl group at the nitrogen position is critical for maintaining biological activity. Variations in substituents can significantly affect the potency and selectivity of these compounds. For instance, eliminating or modifying the benzyl group often results in diminished activity .
Table 1: Summary of Biological Activities
Case Studies
- Neuropathic Pain Management : In animal models, this compound demonstrated significant efficacy in reversing mechanical allodynia, suggesting its potential as a therapeutic agent for neuropathic pain conditions.
- Antiviral Efficacy : A study on structurally similar piperidine derivatives showed that compounds with a benzyl substituent exhibited strong antiviral properties against H1N1 influenza virus by binding to non-overlapping sites on hemagglutinin .
- Antimicrobial Testing : Various derivatives were tested for their antibacterial activities against pathogens like E. coli and Pseudomonas aeruginosa, with results indicating varying degrees of effectiveness based on structural modifications .
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to elucidate its mechanisms of action fully and optimize its pharmacological profile. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Exploration of additional therapeutic applications beyond pain management and antiviral effects.
- Investigation into potential side effects and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
